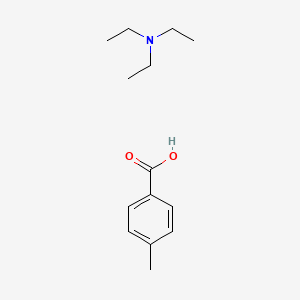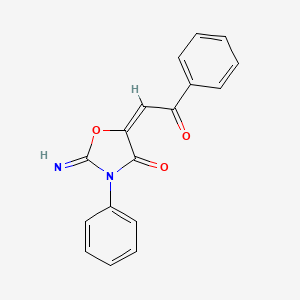
2-Imino-5-(2-oxo-2-phenylethylidene)-3-phenyl-4-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imino-5-(2-oxo-2-phenylethylidene)-3-phenyl-4-oxazolidinone is a heterocyclic compound that belongs to the class of oxazolidinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-5-(2-oxo-2-phenylethylidene)-3-phenyl-4-oxazolidinone can be achieved through various synthetic routes. One common method involves the reaction of 2-oxo-2-phenylethylidene with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to facilitate the formation of the oxazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis techniques. Microwave irradiation has been shown to enhance reaction rates and yields, making it a valuable tool for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Imino-5-(2-oxo-2-phenylethylidene)-3-phenyl-4-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted oxazolidinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amine derivatives, and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly as antibiotics.
Mecanismo De Acción
The mechanism of action of 2-Imino-5-(2-oxo-2-phenylethylidene)-3-phenyl-4-oxazolidinone involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the synthesis of bacterial proteins by binding to the bacterial ribosome. This action disrupts protein synthesis, leading to the inhibition of bacterial growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Imino-5-(2-oxo-2-phenylethylidene)-3-phenyl-4-oxazolidinone include:
- 2-Amino-5-(2-oxo-2-phenylethylidene)-4-oxazolidinone
- 2-Imino-5-(2-oxo-2-phenylethylidene)-3-methyl-4-oxazolidinone
- 2-Imino-5-(2-oxo-2-phenylethylidene)-3-ethyl-4-oxazolidinone
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the phenyl group enhances its ability to interact with biological targets, making it a promising candidate for pharmaceutical development .
Propiedades
Número CAS |
89805-41-4 |
|---|---|
Fórmula molecular |
C17H12N2O3 |
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
(5E)-2-imino-5-phenacylidene-3-phenyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C17H12N2O3/c18-17-19(13-9-5-2-6-10-13)16(21)15(22-17)11-14(20)12-7-3-1-4-8-12/h1-11,18H/b15-11+,18-17? |
Clave InChI |
AOYABZCEEQDHLQ-SQONSMICSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)/C=C/2\C(=O)N(C(=N)O2)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=C2C(=O)N(C(=N)O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea](/img/structure/B14377838.png)
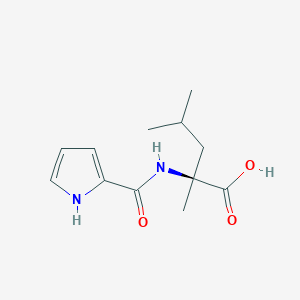
![1-Chloro-4-[(2-methyl-2-phenylpropyl)sulfanyl]benzene](/img/structure/B14377847.png)

![2-{2-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}-1H-imidazo[4,5-d]pyridazine](/img/structure/B14377873.png)
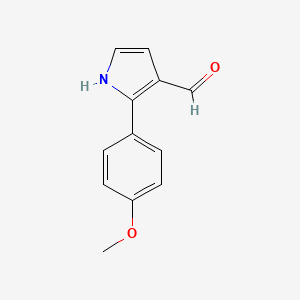
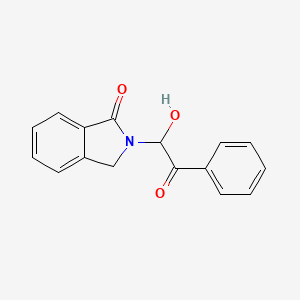
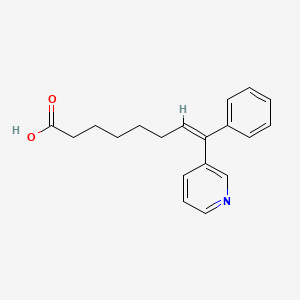
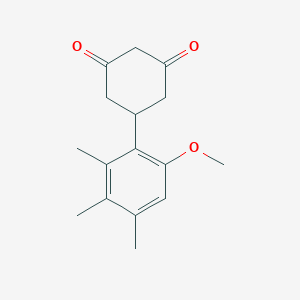
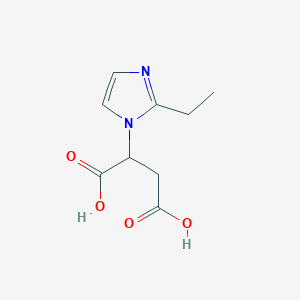
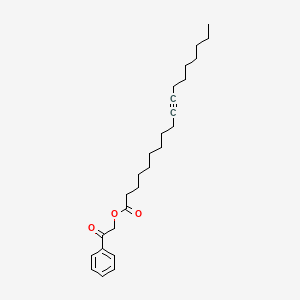
![N'-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14377922.png)
![6-Bromo-3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14377926.png)
